molecular formula C19H33FSn B3040642 5-Fluoro-2-methyl-(tributylstannyl)benzene CAS No. 223432-25-5

5-Fluoro-2-methyl-(tributylstannyl)benzene

Cat. No.: B3040642
CAS No.: 223432-25-5
M. Wt: 399.2 g/mol
InChI Key: MHPAIXYRCCMPSK-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-(tributylstannyl)benzene is an organometallic compound with the molecular formula C19H33FSn and a molecular weight of 399.17 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a tributylstannyl group. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-(tributylstannyl)benzene typically involves the stannylation of 5-fluoro-2-methylbenzene. One common method is the reaction of 5-fluoro-2-methylbenzene with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete stannylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-(tributylstannyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: The major products formed from substitution reactions include various substituted benzene derivatives, depending on the reagents used.

    Oxidation Products: Oxidation reactions can yield products such as fluoro-methylbenzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-methyl-(tributylstannyl)benzene is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

    Biological Research: The compound is used in the study of biological processes and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-(tributylstannyl)benzene involves its ability to participate in various chemical reactions, particularly substitution reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Suzuki-Miyaura coupling, the palladium catalyst activates the compound, enabling the formation of a new bond with a boron reagent .

Comparison with Similar Compounds

5-Fluoro-2-methyl-(tributylstannyl)benzene can be compared with other similar organometallic compounds, such as:

    5-Fluoro-2-methyl-(trimethylstannyl)benzene: This compound has a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and applications.

    5-Fluoro-2-methyl-(triethylstannyl)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

tributyl-(5-fluoro-2-methylphenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPAIXYRCCMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33FSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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